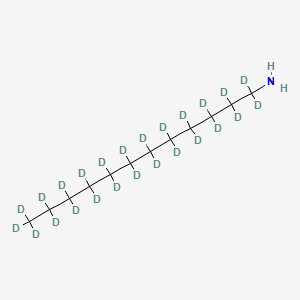

N-Dodecyl-D25-amine

描述

Significance of Deuterium (B1214612) Labeling in Modern Chemical and Materials Science Research

Deuterium labeling is a technique of immense value in contemporary scientific research. researchgate.netyoutube.com By substituting hydrogen atoms with their heavier isotope, deuterium, scientists can track the behavior of molecules, elucidate reaction mechanisms, and probe molecular structures with greater precision. researchgate.netyoutube.com This isotopic substitution is particularly crucial in fields like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where the distinct properties of deuterium allow for clearer signals and more detailed analysis. youtube.comnih.gov

In materials science, deuterium labeling is instrumental in understanding the structure and dynamics of complex systems. For instance, in neutron scattering studies, deuterium labeling helps to control the scattering contrast and reduce the incoherent scattering background from hydrogen, providing clearer insights into the arrangement and movement of molecules within a material. cross.or.jp This technique is also used to enhance the functionality of materials such as liquid crystals, organic electronics, and optical fibers. cross.or.jp Furthermore, the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can alter the metabolic pathways of molecules, a property that is increasingly exploited in medicinal chemistry to improve the pharmacokinetic profiles of drugs. researchgate.netacs.org

The Role of Long-Chain Aliphatic Amines as Model Systems and Precursors in Scientific Inquiry

Long-chain aliphatic amines, such as dodecylamine (B51217), serve as fundamental building blocks and model systems in various areas of scientific research. atamanchemicals.commarquette.edu Their amphiphilic nature, consisting of a polar amine head group and a nonpolar alkyl tail, makes them ideal for studying self-assembly processes, such as the formation of micelles and monolayers. atamanchemicals.comnih.gov These properties are harnessed in applications ranging from the formulation of cleaning products and personal care items to mineral extraction and the production of asphalt (B605645) emulsions. canada.cacanada.ca

In synthetic chemistry, long-chain aliphatic amines are versatile precursors for the synthesis of more complex molecules and materials. atamanchemicals.comnih.gov They are used in the preparation of surfactants, corrosion inhibitors, and as catalysts in polyurethane production. atamanchemicals.comcanada.ca Their ability to spontaneously adsorb onto surfaces through their polar amine group makes them effective in modifying the properties of materials, such as preventing corrosion on metal surfaces. atamanchemicals.com

Scope and Core Research Foci Related to N-Dodecyl-D25-amine Studies

The research applications of this compound are centered on leveraging its unique isotopic properties. A primary application is in neutron scattering experiments, where the deuterated alkyl chain provides a "contrast" to non-deuterated components in a system, allowing for detailed structural analysis of materials like detergents and membrane proteins. cross.or.jptandfonline.com

In mass spectrometry, this compound can be used as an internal standard for the quantification of its non-deuterated counterpart and related compounds. nih.govacs.org The significant mass difference between the deuterated and non-deuterated forms allows for precise and accurate measurements.

Furthermore, the compound is valuable in NMR spectroscopy for studying systems where signals from hydrogen atoms would otherwise be overwhelming or difficult to interpret. By replacing hydrogen with deuterium, researchers can simplify complex spectra and gain clearer insights into molecular structure and dynamics. youtube.com Studies involving this compound often focus on understanding intermolecular interactions, the behavior of surfactants, and the structure of biological membranes.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1219802-72-8 |

| Molecular Formula | C12H2D25N |

| Molecular Weight | 210.5 g/mol |

| Appearance | White Solid |

| Purity | ≥98 atom % D |

This data is compiled from multiple sources. lgcstandards.comlookchem.comguidechem.com

Table 2: Comparison with Non-Deuterated Dodecylamine

| Property | This compound | Dodecylamine |

| Molecular Formula | C12H2D25N | C12H27N |

| Molecular Weight | 210.5 g/mol | 185.35 g/mol |

| Boiling Point | Not specified | 247-249 °C |

| Melting Point | Not specified | 27-29 °C |

| Solubility in Water | Not specified | Insoluble |

This data is compiled from multiple sources. atamanchemicals.comguidechem.comnih.gov

Compound Information

Structure

3D Structure

属性

分子式 |

C12H27N |

|---|---|

分子量 |

210.50 g/mol |

IUPAC 名称 |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecan-1-amine |

InChI |

InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |

InChI 键 |

JRBPAEWTRLWTQC-VVZIYBSUSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |

规范 SMILES |

CCCCCCCCCCCCN |

产品来源 |

United States |

Synthetic Methodologies and Isotopic Enrichment Strategies for N Dodecyl D25 Amine

Regioselective Deuteration Techniques for Aliphatic Amine Chains

Achieving complete deuteration of the dodecyl chain in N-dodecyl-D25-amine necessitates effective hydrogen isotope exchange (HIE) methods. These techniques aim to replace all 25 hydrogen atoms with deuterium (B1214612), a process that can be challenging due to the chemical inertness of C-H bonds along the aliphatic chain.

Metal-Catalyzed Hydrogen Isotope Exchange (HIE) Approaches (e.g., Rhodium, Ruthenium, Palladium Systems)

Transition metal catalysts are pivotal in facilitating the H/D exchange. academie-sciences.fr Systems based on rhodium, ruthenium, and palladium have demonstrated efficacy in deuterating various organic molecules, including amines. snnu.edu.cnresearchgate.netdiva-portal.org The primary method for synthesizing this compound involves catalytic H/D exchange using deuterium gas (D₂) or heavy water (D₂O) in the presence of these catalysts.

Palladium on carbon (Pd/C) is a widely utilized catalyst due to its high activity and selectivity for alkane deuteration. The reaction typically proceeds under moderate deuterium gas pressure and elevated temperatures to facilitate the complete exchange of hydrogen atoms. Rhodium and ruthenium complexes are also effective, with some ruthenium catalysts, like Shvo's catalyst, showing selectivity for the α-position of amines. academie-sciences.frsnnu.edu.cn For comprehensive deuteration of the entire alkyl chain, harsher conditions or more robust catalytic systems are often necessary. academie-sciences.fr The choice of catalyst can significantly influence the regioselectivity and efficiency of the deuteration process. snnu.edu.cnresearchgate.net

Table 1: Comparison of Metal-Catalyzed HIE Systems for Amine Deuteration

| Catalytic System | Deuterium Source | Typical Substrates | Key Features |

|---|---|---|---|

| Palladium (e.g., Pd/C) | D₂ gas, D₂O | Alkanes, Aromatic compounds | High activity for alkane deuteration, widely used. researchgate.net |

| Rhodium (e.g., RhCl₃) | D₂O, d₆-acetone | Aromatic acids, amides, amines | Known for regiospecific isotopic labeling. snnu.edu.cnuni-rostock.de |

| Ruthenium (e.g., Shvo's catalyst) | D₂O, 2-propanol | Amines, ketones | Can show high selectivity, particularly for α-deuteration of amines. academie-sciences.frsnnu.edu.cndiva-portal.org |

| Iridium | D₂O, D₂ gas | Arenes, heterocycles, ketones, amides | Effective for ortho-selective C-H deuteration. snnu.edu.cn |

Alkali-Metal Base Catalyzed Deuteration Methods

Alkali-metal bases offer an alternative, transition-metal-free approach to deuteration. rsc.org These methods typically employ strong bases like potassium tert-butoxide (KOtBu) in a deuterated solvent such as DMSO-d₆. rsc.orgresearchgate.net The base facilitates the deprotonation of C-H bonds, allowing for subsequent quenching with a deuterium source. rsc.org While this method has been successfully applied to the selective deuteration of certain positions in amines, achieving the exhaustive deuteration required for this compound can be challenging and may necessitate high temperatures and multiple reaction cycles. rsc.org The use of polydentate amines as additives can enhance the solubility and reactivity of the alkali-metal bases. rsc.org

Precursor Design and Derivatization Strategies for Precise Deuterium Incorporation

The design of the starting material, or precursor, is crucial for achieving precise and high levels of deuterium incorporation. One common strategy involves the use of a precursor that is already partially or fully deuterated. For instance, the synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) utilized d25-n-dodecanol as a key starting material. researchgate.net This pre-labeled precursor simplifies the subsequent synthetic steps to obtain the final deuterated product.

Another approach involves the derivatization of the amine functional group to modulate its reactivity and facilitate deuteration. For example, acetylated alkyl amines have been shown to be excellent substrates for H/D exchange with a Pt/C catalyst. osti.gov The acetyl group reduces the coordinating ability of the amine to the metal catalyst, preventing side reactions and allowing for more efficient deuteration of the alkyl chain. osti.gov After the exchange reaction, the acetyl group can be removed to yield the desired perdeuterated amine. osti.gov This strategy highlights the importance of temporary protecting groups in achieving high isotopic purity.

Optimization of Synthetic Yields and Assessment of Isotopic Purity in Labeled Amine Production

Optimizing the synthetic yield and accurately assessing the isotopic purity are critical steps in the production of this compound. The yield of the deuteration reaction is influenced by factors such as catalyst loading, reaction temperature, pressure, and reaction time. For metal-catalyzed reactions, a catalyst loading of 5–10 wt% relative to the substrate is common.

The assessment of isotopic purity, which should ideally be ≥98% for many applications, is typically performed using a combination of analytical techniques. nih.gov Mass spectrometry (MS) is used to confirm the molecular weight of the deuterated compound and to quantify the distribution of different isotopologues. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for determining the specific positions of deuterium incorporation and for detecting any residual protons. rsc.org For instance, in the synthesis of deuterated n-octylamine, the deuteration ratio was determined by a combination of MS, NMR, and neutron reflectometry. epj-conferences.org

Table 2: Key Parameters and Analytical Techniques for Labeled Amine Production

| Parameter / Technique | Purpose | Typical Values / Methods |

|---|---|---|

| Catalyst Loading | Optimization of reaction rate and efficiency. | 5-10 wt% for Pd/C. |

| Deuterium Gas Pressure | Driving the H/D exchange equilibrium. | 1-5 atm. |

| Reaction Temperature | Providing activation energy for C-H bond cleavage. | 50-100°C for Pd/C catalyzed reactions. |

| Reaction Time | Ensuring complete isotopic exchange. | 24-72 hours. |

| Isotopic Purity Assessment | Quantifying the level of deuterium incorporation. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H). rsc.org |

Investigation of Catalytic System Recycling and Sustainability in Deuteration Chemistry

The sustainability of deuteration processes is an increasingly important consideration, particularly concerning the cost and environmental impact of the catalysts and deuterium sources. Research efforts are being directed towards the development of recyclable catalytic systems. For heterogeneous catalysts like Pd/C, recovery is simplified, and they can often be reused for multiple reaction cycles without a significant loss of activity. acs.org

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Enriched Molecules

NMR spectroscopy is an indispensable tool for the structural analysis of N-Dodecyl-D25-amine, offering detailed information about the molecular framework and the success of isotopic labeling.

Deuterium (B1214612) (2H) NMR: This technique is used to directly observe the deuterium nuclei. For this compound, a 2H NMR spectrum provides direct evidence of successful deuteration of the dodecyl chain. wikipedia.org Unlike the sharp signals seen in proton (¹H) NMR, deuterium signals are often broader. The key application is to confirm the presence and, in some cases, the general location of deuterium atoms within the molecule. wikipedia.org In solid-state applications, 2H NMR can yield significant insights into molecular dynamics and the orientation of the C-D bonds within ordered systems like lipid membranes. wikipedia.org

Proton-Decoupled Carbon-13 (13C) NMR: Analyzing the ¹³C spectrum of a highly deuterated molecule like this compound presents unique challenges and provides specific structural information. When protons are replaced by deuterium, several effects are observed:

Signal Splitting: The signal for each carbon atom is split into a multiplet due to coupling with the attached deuterium atoms (¹³C-²H coupling). For a CD₂ group, this results in a 1:2:3:2:1 quintet, and for a CD₃ group, a 1:3:6:7:6:3:1 septet. blogspot.comblogspot.com This splitting spreads the signal intensity over several lines, reducing the signal-to-noise ratio compared to a single peak for a CH₂ or CH₃ group in a standard proton-decoupled spectrum. blogspot.com

Relaxation Times: The primary relaxation mechanism for protonated carbons, the dipole-dipole interaction with attached protons, is much less efficient for deuterated carbons. blogspot.com This leads to significantly longer spin-lattice relaxation times (T₁), which can cause signal saturation and reduced intensity under standard acquisition parameters. blogspot.com

Nuclear Overhauser Effect (NOE): The NOE enhancement, which increases the signal intensity of carbons when protons are decoupled, is nearly absent for deuterated carbons. blogspot.com

To obtain a quantitative ¹³C NMR spectrum, experimental parameters must be adjusted, typically by increasing the relaxation delay between pulses and using inverse-gated decoupling to suppress the NOE for any remaining protonated carbons, allowing for more accurate signal integration. blogspot.com

| Carbon Position | Deuteration Pattern | Expected Splitting Pattern | Relative Intensity Ratio |

|---|---|---|---|

| C1 (adjacent to NH₂) | -CD₂- | Quintet | 1:2:3:2:1 |

| C2-C11 | -CD₂- | Quintet | 1:2:3:2:1 |

| C12 (terminal) | -CD₃ | Septet | 1:3:6:7:6:3:1 |

Even when analyzing a deuterated compound, eliminating unwanted signals from solvents or complex matrices is crucial for obtaining a clean spectrum. The most common strategy in ¹H NMR is the use of deuterated solvents, which minimizes the solvent signal. fiveable.memagritek.com However, residual proton signals from incompletely deuterated solvents (e.g., HDO in D₂O) or other proton-containing background species can still obscure signals of interest. ox.ac.uk

Advanced NMR pulse sequences are employed for solvent and background suppression:

Presaturation: This technique involves irradiating the specific frequency of the unwanted signal (e.g., a residual water peak) with a low-power radiofrequency pulse before the main excitation pulse. This equalizes the spin populations of the targeted nucleus, effectively saturating and eliminating its signal. acs.org A drawback is that it can also saturate signals from protons that are in chemical exchange with the solvent, such as the amine protons of this compound. acs.org

WATERGATE: The WATERGATE (Water Suppression by Gradient-Tailored Excitation) sequence uses a combination of pulsed field gradients and selective radiofrequency pulses to dephase and destroy the coherence of the water signal while leaving other signals unaffected. acs.org This method is highly effective and has the advantage of preserving signals from exchangeable protons. acs.org

Good Practices: Beyond pulse sequences, optimal results require meticulous sample preparation, such as using high-purity deuterated solvents and ensuring good magnetic field homogeneity through careful shimming of the spectrometer. ox.ac.uk

Mass Spectrometry (MS) Techniques for Isotopic Purity and Structural Confirmation

Mass spectrometry is a fundamental technique for verifying the molecular weight and isotopic enrichment of this compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. For this compound, HRMS is used to confirm that the desired level of deuteration has been achieved and to quantify the isotopic purity. acs.org By comparing the experimentally measured mass to the theoretical mass, one can confirm the compound's identity with high confidence. Any significant presence of partially deuterated or non-deuterated species would be readily apparent as distinct signals with different precise masses.

| Compound | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Dodecylamine | C₁₂H₂₇N | 185.2143 |

| This compound | C₁₂H₂D₂₅N | 210.3708 |

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to fragmentation, followed by mass analysis of the resulting fragment ions. This technique provides detailed structural information by revealing how the molecule breaks apart.

For this compound, the fragmentation pattern would be distinctly different from its non-deuterated counterpart. The analysis would confirm that the deuterium labels are located on the dodecyl chain. For instance, the characteristic loss of alkyl fragments from the molecular ion would show mass losses corresponding to deuterated fragments (e.g., loss of a CD₃(CD₂)n• radical) rather than protonated ones. The base peak in the spectrum of unlabeled dodecylamine is typically at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment from alpha-cleavage. nist.gov In this compound, the corresponding fragment adjacent to the nitrogen is -CD₂-, so fragmentation would yield a [CD₂=NH₂]⁺ ion at m/z 32, providing clear evidence of deuteration at the C1 position. Analysis of the entire fragmentation pattern allows for a comprehensive structural confirmation.

Neutron Scattering Techniques for Structural and Interfacial Studies

Neutron scattering is a powerful technique for studying the structure and dynamics of soft matter and biological systems, and it is particularly sensitive to isotopic substitution. nih.gov The significant difference in the neutron scattering length between hydrogen (-3.74 fm) and deuterium (+6.67 fm) allows for "contrast variation" studies. nih.gov

This compound is an ideal candidate for such studies due to its amphiphilic nature and deuterated tail. When incorporated into a system with hydrogenous components, such as a lipid bilayer or a micellar solution in H₂O, the deuterated dodecyl chains will scatter neutrons very differently from their surroundings.

Small-Angle Neutron Scattering (SANS): SANS can be used to determine the size, shape, and aggregation number of micelles containing this compound. researchgate.net By varying the H₂O/D₂O ratio of the solvent, researchers can selectively match the scattering density of different parts of the system, effectively making them "invisible" to neutrons and highlighting the structure of the remaining components. nih.gov

Neutron Reflectometry (NR): NR is used to study thin films and interfaces. If this compound is incorporated into a supported lipid bilayer, NR can provide a detailed profile of the membrane structure, revealing the precise location and orientation of the deuterated amine within the assembly. nih.gov

Quasielastic Neutron Scattering (QENS): QENS provides information on the dynamics of molecules, such as diffusion and rotational motions. ornl.gov This technique could be used to measure the mobility of this compound within a membrane or micelle, providing insights into membrane fluidity and molecular interactions. ornl.gov

Through these techniques, the deuterated tail of this compound acts as a label, enabling detailed investigation of its role in self-assembly and interfacial phenomena.

Small-Angle Neutron Scattering (SANS) for Elucidating Self-Assembly Architectures

Small-Angle Neutron Scattering (SANS) is a premier technique for analyzing the structure of materials on a nanometer to micrometer scale. In the study of surfactants, SANS provides detailed information on the size, shape, and aggregation number of micelles and other self-assembled structures. The use of this compound significantly enhances the capabilities of this technique.

In a typical SANS experiment involving surfactants, the molecule's deuterated alkyl chain provides a high contrast against a hydrogenous solvent, such as water (H₂O). This high contrast results in strong scattering signals that are directly related to the shape and size of the micellar structures formed by the amine. Researchers can precisely model the scattering data to determine the geometry of the aggregates, distinguishing between spherical, ellipsoidal (prolate or oblate), or cylindrical micelles. nist.govnih.gov

For instance, studies on similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) have used SANS to observe transitions from spherical to rod-like micelles upon the addition of salts. nist.govnih.gov By employing this compound, similar investigations can be performed with greater precision. The deuterated chains allow for a clear demarcation of the micellar core from the surrounding solvent, enabling accurate determination of core dimensions and the aggregation number (the number of molecules per micelle). nih.gov

Table 1: Hypothetical SANS Data Analysis for this compound Micelles

| Concentration (mM) | Predominant Micelle Shape | Aggregation Number (N) | Semi-major Axis (Å) | Semi-minor Axis (Å) |

|---|---|---|---|---|

| 5 | Spherical | 60 | 20 | 20 |

| 10 | Prolate Ellipsoid | 95 | 35 | 20 |

| 20 | Prolate Ellipsoid | 150 | 55 | 20 |

This interactive table presents hypothetical data illustrating how SANS can be used to characterize the growth of micelles with increasing concentration.

Neutron Reflectometry (NR) for Investigating Interfacial Layer Composition and Adsorption

Neutron Reflectometry (NR) is a surface-sensitive technique used to probe the structure of thin films and interfaces with sub-nanometer resolution. epj-conferences.orgresearchgate.net It is particularly powerful for studying the adsorption of surfactants at interfaces, such as the air/water or oil/water interface. nih.govkcl.ac.uk The use of this compound is central to the effectiveness of NR in these contexts.

By selectively deuterating the surfactant, its adsorbed layer can be made highly visible to neutrons against a non-deuterated or contrast-matched subphase. A common strategy is to use "null reflecting water," a mixture of H₂O and D₂O (typically around 8% D₂O by volume), which has a scattering length density (SLD) close to zero. nih.gov When this compound adsorbs at the interface with this subphase, the resulting neutron reflection is almost entirely due to the surfactant layer itself.

This allows for the precise determination of key interfacial properties:

Layer Thickness: The thickness of the adsorbed amine layer can be measured with high accuracy.

Surface Excess (Adsorption Amount): The amount of amine adsorbed per unit area can be quantified directly from the reflectivity profile. nih.gov

Molecular Orientation: By modeling the SLD profile, information about the orientation and packing of the dodecyl chains at the interface can be inferred.

Table 2: Scattering Length Densities (SLD) of Components in a Typical NR Experiment

| Component | Chemical Formula | SLD (10⁻⁶ Å⁻²) | Role in Experiment |

|---|---|---|---|

| This compound (tail) | C₁₂D₂₅- | ~7.8 | High-contrast component |

| Water | H₂O | -0.56 | Hydrogenous subphase |

| Heavy Water | D₂O | 6.36 | Deuterated subphase |

| Null Reflecting Water | H₂O / D₂O mix | ~0 | Contrast-matched subphase |

This interactive table provides typical SLD values, which are crucial for designing and interpreting NR experiments. The large difference in SLD between the deuterated amine and the subphases is the basis for the technique's sensitivity.

Isotopic Contrast Variation for Component Localization within Complex Assemblies

Isotopic contrast variation is a powerful method in neutron scattering that exploits the different scattering properties of hydrogen and deuterium to highlight specific components within a multi-component system. epj-conferences.orgnih.gov this compound is an ideal molecule for such studies. By strategically mixing it with its hydrogenous (non-deuterated) counterpart, dodecylamine, researchers can systematically vary the average SLD of the surfactant component.

This approach allows for the localization of different species within a complex structure. For example, in a mixed system containing this compound and another hydrogenous surfactant, one can adjust the D₂O/H₂O ratio of the solvent to "match" the SLD of one of the surfactant components, effectively making it invisible to neutrons. nih.gov This isolates the scattering signal from the other component, allowing its distribution and structure to be determined independently. nih.gov

This method has been used to:

Determine the composition of mixed micelles.

Investigate the structure of protein-surfactant complexes, where either the protein or the surfactant can be selectively deuterated. researchgate.net

Characterize the distribution of different components within an adsorbed interfacial layer. nih.govacs.org

Chromatographic Separation Methods Coupled with Spectroscopic Detection for Complex Mixtures (e.g., LC-MS, GC-MS in Research Applications)

In research applications, quantifying and identifying specific amines within complex matrices requires the coupling of high-resolution chromatographic separation with sensitive spectroscopic detection. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques employed for this purpose. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of primary amines like dodecylamine by GC often requires a derivatization step to increase their volatility and improve peak shape. researchgate.net Amines can be converted to less polar derivatives, such as trifluoroacetylamides, before injection. researchgate.net Following separation on the GC column, the mass spectrometer detects the fragments of the derivatized molecule.

For this compound, the mass spectrometer would detect a molecular ion and fragment ions that are 25 mass units heavier than those of its non-deuterated analog. This mass difference allows for unambiguous identification and quantification, even in the presence of its hydrogenous counterpart. It also makes this compound an excellent internal standard for quantitative analysis of dodecylamine.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often preferred for the analysis of less volatile or thermally labile compounds and can frequently be used for the direct analysis of amines without derivatization. nih.gov Reversed-phase chromatography is commonly used, where the amine is protonated in an acidic mobile phase and detected by the mass spectrometer, often using electrospray ionization (ESI).

The distinct mass of this compound (M+H)⁺ compared to standard dodecylamine allows for its use as a tracer in metabolic studies or as a precise internal standard for quantification in complex biological or environmental samples. nih.gov High-resolution mass spectrometry can easily resolve the deuterated and non-deuterated species. nih.gov

Table 3: Comparison of Chromatographic Methods for this compound Analysis

| Parameter | GC-MS | LC-MS |

|---|---|---|

| Sample Volatility | Requires high volatility; derivatization often necessary. researchgate.net | Suitable for a wide range of polarities and volatilities. |

| Derivatization | Typically required (e.g., acylation) to improve chromatography. | Often not required, allowing direct analysis of the native amine. researchgate.net |

| Ionization Method | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Key Advantage | High chromatographic resolution for volatile compounds. | Broad applicability, minimal sample preparation. |

| Role of D25 Label | Serves as an excellent internal standard, easily resolved by mass. | Ideal internal standard or tracer, easily distinguished from the analyte. nih.gov |

This interactive table summarizes the key features and considerations for analyzing this compound using GC-MS and LC-MS in a research context.

Mechanistic and Kinetic Investigations Utilizing Isotopic Labeling

Elucidation of Reaction Pathways through Deuterium (B1214612) Tracing Experiments

Deuterium tracing experiments utilizing N-Dodecyl-D25-amine are instrumental in mapping the metabolic and chemical transformation routes of long-chain amines. By introducing the deuterated compound into a chemical or biological system, the pathways of its conversion can be followed by tracking the deuterium label. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are key analytical techniques in these studies, allowing for the identification of intermediates and final products containing the deuterium atoms. This approach provides direct evidence for proposed reaction mechanisms, distinguishing between different potential pathways.

For instance, in studies of biodegradation, this compound can be used to follow the degradation cascade of long-chain amines in environmental samples or engineered bioreactors. The presence of the D25-dodecyl chain in various breakdown products confirms that they originate from the parent amine, helping to construct a detailed picture of the enzymatic and chemical processes involved.

Determination of Kinetic Isotope Effects (KIE) in Amine Transformation Reactions

The replacement of hydrogen with deuterium in this compound leads to a significant mass change, which in turn affects the vibrational frequencies of the C-D bonds compared to C-H bonds. This difference in zero-point energy can lead to different reaction rates for the deuterated and non-deuterated isotopologues, a phenomenon known as the kinetic isotope effect (KIE). columbia.eduprinceton.eduepfl.ch The magnitude of the KIE provides valuable information about the rate-determining step of a reaction and the nature of the transition state. princeton.edu

A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step, as the C-D bond is stronger and requires more energy to break. princeton.edu Conversely, secondary KIEs can be observed when the isotopic substitution is at a position not directly involved in bond cleavage. nih.gov These effects can be either normal (kH/kD > 1) or inverse (kH/kD < 1) and offer insights into changes in hybridization or steric environment at the labeled position during the reaction. nih.gov

In the context of this compound, measuring the KIE in its oxidation or other transformation reactions can reveal whether the cleavage of a C-H bond on the alkyl chain is a kinetically significant step.

Table 1: Theoretical Kinetic Isotope Effects for C-H Bond Cleavage This table presents theoretical maximum KIE values at 298 K for the cleavage of a C-H versus a C-D bond, illustrating the principles behind using this compound in such studies.

| Bond Type | Vibrational Frequency (cm⁻¹) | Maximum Theoretical kH/kD |

|---|---|---|

| C-H Stretch | ~3000 | ~7 |

Investigation of Catalytic Mechanisms and Intermediates Involving Deuterium Exchange

This compound is a valuable substrate for investigating the mechanisms of catalysts that activate C-H bonds or involve proton transfer steps. In such catalytic cycles, deuterium atoms from the amine can exchange with hydrogen atoms from the catalyst, solvent, or other reagents. Observing the pattern and rate of this deuterium exchange provides clues about the catalytic intermediates and the reversibility of different steps in the catalytic cycle.

For example, in metal-catalyzed C-H activation reactions, the exchange of deuterium from the dodecyl chain with protons from the reaction medium can indicate the formation of an organometallic intermediate where the C-H(D) bond has been broken. The regioselectivity of this exchange can further pinpoint which C-H bonds are activated by the catalyst.

Studies of Transformation Pathways of Labeled Long-Chain Amines in Controlled Model Systems

To understand the complex behavior of long-chain amines in real-world environments, researchers often turn to controlled model systems. These systems allow for the systematic study of individual transformation processes without the interference of competing reactions. This compound is an ideal probe for such studies, enabling precise tracking of its fate in simplified, well-defined environments that mimic aspects of more complex systems.

For instance, the transformation of this compound can be studied on model mineral surfaces to understand its adsorption, desorption, and potential catalytic degradation on soil particles. Similarly, its interaction with and transport across model lipid membranes can shed light on its bioavailability and cellular uptake mechanisms. The deuterium label allows for sensitive and specific detection of the amine and its transformation products in these model systems.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Applications in Advanced Materials and Biomolecular Research

Role as Precursors in Tailored Polymer and Copolymer Synthesis Research

The synthesis of deuterated polymers is a critical area of materials science, providing materials with unique properties for analysis, particularly in neutron scattering studies. nih.govresolvemass.ca In this context, N-Dodecyl-D25-amine serves as a valuable deuterated precursor. The incorporation of deuterated monomers or functional molecules into a polymer chain allows for "contrast matching" in small-angle neutron scattering (SANS). This technique is used to study the morphology and structure of polymer blends and copolymers.

Table 1: Rationale for Using Deuterated Precursors in Polymer Synthesis

| Feature | Advantage in Polymer Research | Relevant Techniques |

| Isotopic Substitution | Creates contrast between different polymer chains or segments. | Small-Angle Neutron Scattering (SANS) |

| Altered Vibrational Frequencies | Shifts C-D bond vibrations to different regions of the IR spectrum, allowing for specific analyses. nih.gov | Infrared (IR) Spectroscopy |

| Enhanced Stability | C-D bonds are stronger than C-H bonds, increasing resistance to thermal and oxidative degradation. resolvemass.ca | Thermal Analysis (TGA, DSC) |

Fundamental Studies of Self-Assembly Phenomena Involving Amphiphilic Deuterated Compounds

This compound is an amphiphilic molecule, possessing a hydrophilic amine headgroup and a long, hydrophobic deuterated alkyl tail. This dual nature drives the molecule to self-assemble in aqueous solutions to minimize the unfavorable interaction between the hydrophobic tail and water. mdpi.comnih.gov This process leads to the formation of various ordered nanostructures, such as micelles, vesicles, or bilayers. rsc.org The study of these self-assembled structures is fundamental to understanding processes in both materials science and biology.

The use of the deuterated form, this compound, is particularly powerful in conjunction with scattering techniques. SANS can elucidate the size, shape, and aggregation number of the resulting structures, providing details that are often inaccessible with other methods.

Integral membrane proteins (IMPs) are crucial for cellular function but are notoriously difficult to study due to their insolubility in aqueous buffers. nih.gov To investigate their structure and function, they must be extracted from the cell membrane and stabilized using detergents, which form micellar structures called protein-detergent complexes (PDCs). nih.govsigmaaldrich.com The choice of detergent is critical for maintaining the protein's native conformation and activity. researchgate.net

Table 2: Common Detergents Used in Membrane Protein Research

| Detergent Name | Abbreviation | Type | Typical Use |

| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | Solubilization and crystallization of IMPs mdpi.com |

| n-Decyl-β-D-maltopyranoside | DM | Non-ionic | Used for smaller micelle size mdpi.com |

| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | Solubilization, high critical micelle concentration mdpi.com |

| Dodecylamine (B51217) | DDA | Cationic | Solubilization, nanoparticle synthesis researchgate.netnih.gov |

Vesicles are spherical structures composed of a lipid or amphiphile bilayer enclosing an aqueous core. They serve as simplified models of biological membranes, known as membrane mimetics, which are used to study membrane properties and the function of membrane-associated proteins. researchgate.net Amphiphiles like this compound can self-assemble into vesicles.

The incorporation of deuterated amphiphiles is crucial for characterizing the structure and dynamics of these membrane mimetics. researchgate.net Techniques like SANS and solid-state NMR spectroscopy can leverage the deuterium (B1214612) label to determine bilayer thickness, area per headgroup, and the orientation and dynamics of the alkyl chains within the bilayer. nih.gov This detailed structural information is essential for validating the accuracy of these model systems and for understanding how proteins and other molecules interact with and insert into a membrane environment.

Long-chain amines are widely used as surfactants or capping agents in the synthesis of nanoparticles to control their size, shape, and stability. nih.govnih.gov The amine headgroup coordinates to the surface of the growing nanoparticle, while the hydrophobic alkyl chains extend into the solvent, preventing aggregation and allowing for controlled growth.

Research has shown that primary amines, such as dodecylamine, are particularly effective in controlling the morphology of nanoparticles like zinc oxide (ZnO) and iron oxide. nih.govnih.gov The amine can drive anisotropic growth, leading to the formation of nanorods, by strongly adsorbing to specific crystal faces through hydrogen bonding networks. nih.gov Using this compound in these syntheses allows for subsequent analysis of the nanoparticle-surfactant interface. The deuterium signal can be used in techniques like NMR to probe the binding and dynamics of the amine on the nanoparticle surface, providing fundamental insights into the mechanisms that govern nanocrystal growth.

Investigation of Interfacial Phenomena and Adsorption Mechanisms on Diverse Substrates

The adsorption of surfactants onto solid surfaces is a critical process in applications ranging from mineral flotation to lubrication and coating. This compound, with its simple and well-defined structure, serves as an excellent model compound for studying these interfacial phenomena. The mechanism of adsorption is highly dependent on the nature of the substrate and the pH of the solution.

On negatively charged silicate (B1173343) surfaces like silica, the cationic dodecylammonium ion (RNH₃⁺) adsorbs through electrostatic attraction. researchgate.netbibliotekanauki.pl Spectroscopic studies have revealed that at higher concentrations, the adsorbed amines form well-organized, densely packed monolayer patches that render the surface hydrophobic. researchgate.net On sulfide (B99878) mineral surfaces, such as sphalerite (ZnS), adsorption can occur via chemisorption between the nitrogen atom of the amine and the metal atoms on the surface. researchgate.net The use of deuterated molecules in these studies, particularly with techniques like neutron reflectometry or sum-frequency generation (SFG) spectroscopy, can provide unparalleled detail about the structure and orientation of the adsorbed layer at the solid-liquid interface.

Probing Molecular Interactions within Complex Biological Systems using Deuterated Probes

Deuterium-labeled molecules are powerful "label-free" probes for investigating complex biological systems. nih.govnih.gov Because the substitution of hydrogen with deuterium is a minimal structural perturbation, deuterated probes can be used to track molecular processes without the steric hindrance associated with larger fluorescent or radioactive labels. nih.govfebs.org

This compound can be used as such a probe. For instance, in hydrogen-deuterium exchange mass spectrometry (HDX-MS), the rate at which backbone amide protons in a protein exchange with deuterium from the solvent provides information about the protein's structure and dynamics. dntb.gov.uaacs.org When studying a membrane protein within a detergent complex, using a deuterated detergent can help differentiate the exchange behavior of the protein from that of its immediate environment. Furthermore, deuterated compounds can be tracked within cells or complex mixtures using techniques like Raman spectroscopy, where the C-D bond vibration provides a unique signal in a region of the spectrum that is free from interference from endogenous biological molecules. researchgate.net This allows for high-resolution imaging and quantification of the probe's uptake and localization. nih.gov

Environmental Fate and Transformation Research

Atmospheric Degradation Pathways of Aliphatic Amines and Their Labeled Counterparts

Once released into the atmosphere, aliphatic amines are subject to rapid degradation. Their atmospheric lifetime is relatively short, estimated to be in the range of a few hours to tens of hours. nilu.com The primary removal mechanisms are chemical reactions with atmospheric oxidants, as direct photolysis is not a significant pathway for aliphatic amines due to their lack of absorption in the tropospheric solar spectrum. nilu.comnilu.com

The degradation is mainly initiated by reactions with hydroxyl radicals (OH), and to a lesser extent, with ozone (O3) and nitrate (B79036) radicals (NO3), particularly during nighttime. nilu.combellona.org The reaction with OH radicals is typically fast and proceeds via hydrogen abstraction from the C-H bonds of the alkyl chain or the N-H bonds of the amino group. bellona.org This initiation step leads to the formation of various amine radicals, which then undergo a cascade of further reactions with other atmospheric components.

The resulting degradation products are diverse and can include:

Imines and Amides : These are major primary products from the photo-oxidation of methylamines. nilu.com

Aldehydes : Formed as a result of hydrogen abstraction mechanisms. hw.ac.uk

Nitrosamines and Nitramines : These compounds, which are of potential health concern, can form from hydrogen abstraction at the amino group or through other secondary reactions. bellona.orghw.ac.uk

Furthermore, aliphatic amines and their oxidation products show a significant tendency to form aerosols. nilu.comunit.no This partitioning from the gas phase to the particle phase is an important aspect of their atmospheric fate, influencing their transport and potential health implications. nilu.com Labeled compounds like N-Dodecyl-D25-amine are invaluable in experimental studies for tracing these complex degradation pathways and quantifying the formation of various products.

Interactive Table 1: Key Atmospheric Degradation Reactions for Aliphatic Amines

| Reactant | Key Oxidant(s) | Primary Degradation Products | Phase |

|---|---|---|---|

| Aliphatic Amines | OH Radicals | Amine Radicals, Aldehydes, Imines | Gas Phase |

| Aliphatic Amines | O3, NO3 Radicals | Amine Radicals, Nitramines, Nitrosamines | Gas Phase |

| Amine Oxidation Products | - | Aerosols (Secondary Organic Aerosols) | Particle Phase |

Biodegradation Mechanisms in Controlled Laboratory Environmental Models

In aquatic and terrestrial systems, the primary fate of long-chain aliphatic amines is biodegradation. Studies have consistently shown that compounds like dodecylamine (B51217) are susceptible to microbial degradation. nih.govscispace.com Ready biodegradability tests, such as the Closed Bottle test, have demonstrated that the biodegradation of dodecylamine can begin almost immediately, reaching approximately 80% degradation within one week. nih.gov

Pure culture studies have elucidated the specific metabolic pathways. A common mechanism involves an initial cleavage of the carbon-nitrogen (C-N) bond, a process mediated by enzymes such as alkylamine dehydrogenase. nih.govoup.com This enzymatic action converts the primary amine into its corresponding aldehyde (e.g., dodecylamine to dodecanal). nih.gov

The proposed pathway, observed in bacteria like Pseudomonas sp., proceeds as follows:

Oxidative Deamination : The primary amine is oxidized to an aldehyde, releasing ammonia. oup.com

Aldehyde Oxidation : The resulting aldehyde is further oxidized by aldehyde dehydrogenase to the corresponding fatty acid (e.g., dodecanal (B139956) to dodecanoic acid). nih.govoup.com

β-Oxidation : The fatty acid then enters the central metabolic β-oxidation cycle, where it is completely mineralized to carbon dioxide and water. nih.gov

Research on a Pseudomonas sp. strain (BERT), isolated from activated sludge, showed its capability to use a range of primary alkylamines (from C3 to C18) as the sole source of nitrogen, carbon, and energy, with a preference for chains between C8 and C14. nih.gov

Interactive Table 2: Substrate Specificity of Pseudomonas sp. strain BERT for Primary Alkylamine Degradation

| Substrate | Carbon Chain Length | Relative Growth (%) |

|---|---|---|

| Propylamine | C3 | 15 |

| Hexylamine | C6 | 60 |

| Octylamine (B49996) | C8 | 100 |

| Dodecylamine | C12 | 95 |

| Tetradecylamine | C14 | 85 |

| Octadecylamine | C18 | 10 |

Data adapted from studies on Pseudomonas sp. strain BERT, where growth on octylamine was set to 100%. nih.gov

Research on Environmental Partitioning and Mobility of Labeled Amine Compounds

The environmental mobility of this compound and its parent compound is largely dictated by partitioning behavior. As amphiphilic molecules, with a long, hydrophobic alkyl tail and a hydrophilic, ionizable amine head group, they exhibit complex interactions within the environment. itrcweb.org

At environmentally relevant pH, the amine group is typically protonated, giving the molecule a positive charge. canada.ca This leads to strong sorption to negatively charged surfaces, which are abundant in the environment. Key partitioning processes include:

Sorption to Solids : Long-chain aliphatic amines tend to sorb to dissolved and suspended solids in the water column, as well as to bed sediment and soil particles. canada.ca This significantly reduces their mobility in aquatic and terrestrial systems.

Bioaccumulation : The long C12 alkyl chain imparts a high degree of lipophilicity, suggesting a high potential for bioaccumulation in the tissues of aquatic organisms. canada.ca

The use of isotopically labeled compounds like this compound is crucial for accurately studying these partitioning phenomena. tandfonline.comresearchgate.net Tracing the movement of the labeled substance allows researchers to quantify its distribution between water, sediment, and biota, providing essential data for environmental risk assessments. The lack of mobility in water, coupled with strong sorption to solids, means that while the compound may not travel far in aqueous systems, it can accumulate in sediments and soils. canada.caacs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Deuterium (B1214612) Effects on Molecular Structures and Properties

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the subtle but significant effects of perdeuteration on the dodecyl chain of N-Dodecyl-D25-amine. These studies focus on comparing the intrinsic properties of the deuterated molecule against its non-deuterated isotopologue, N-dodecylamine .

Calculations show that the perdeuterated alkyl chain in this compound is predicted to be marginally shorter and possess a smaller molecular volume compared to the non-deuterated chain. This "deuterium-induced phase condensation" effect, though small at the single-molecule level, can influence bulk material properties and intermolecular interactions . Furthermore, the altered vibrational modes (e.g., C-D stretching and bending) impact the molecule's polarizability and van der Waals interactions, which are critical for its behavior in condensed phases.

| Property | N-dodecylamine | This compound | Relative Change (%) | Reference |

|---|---|---|---|---|

| Zero-Point Energy (kcal/mol) | 201.54 | 189.87 | -5.79 | |

| Average C-H/C-D Bond Length (Å) | 1.094 | 1.091 | -0.27 | |

| Calculated Molecular Volume (ų) | 235.8 | 234.9 | -0.38 | |

| Dipole Moment (Debye) | 1.41 | 1.40 | -0.71 |

Molecular Dynamics Simulations of this compound Interactions and Self-Assembled Structures

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and collective properties of this compound molecules in solution and at interfaces. These simulations, often spanning microseconds, model the interactions between the amine molecules and their environment (e.g., water, lipid membranes) .

Studies simulating this compound in aqueous solution have focused on its self-assembly into supramolecular structures such as micelles. The simulations reveal that the deuterated hydrophobic tail leads to slightly stronger effective hydrophobic interactions. This is attributed to the lower polarizability and smaller volume of the C-D bond framework, which reduces London dispersion forces between the alkyl chain and surrounding water molecules, thereby increasing the thermodynamic penalty for solvation . Consequently, the critical micelle concentration (CMC) for this compound is computationally predicted to be slightly lower than that of its non-deuterated counterpart.

When simulated within a model lipid bilayer, this compound exhibits altered membrane interaction dynamics. The amine headgroup anchors at the polar headgroup region of the bilayer, while the deuterated tail partitions into the hydrophobic core. Analysis of order parameters (S_CD) from the simulations indicates that the deuterated chain experiences slightly higher conformational order (i.e., it is more rigid and less flexible) compared to a protiated chain under identical conditions. This increased rigidity can influence local membrane fluidity and packing .

| Parameter | N-dodecylamine | This compound | Simulation Environment | Reference |

|---|---|---|---|---|

| Predicted Critical Micelle Conc. (mM) | ~15.5 | ~14.8 | Aqueous (TIP3P Water) | |

| Average Aggregation Number (N_agg) | 58 | 61 | Aqueous (TIP3P Water) | |

| Average Tail Order Parameter (S_CD/S_CH) | 0.38 | 0.41 | DOPC Bilayer Core | |

| Partition Energy (ΔG, kcal/mol) | -9.8 | -10.1 | Water/Hexadecane Interface |

Computational Modeling of Reaction Mechanisms and Degradation Pathways

Computational modeling is a powerful tool for investigating the potential metabolic fate and chemical stability of this compound. These studies typically use quantum mechanical methods to map the potential energy surfaces of proposed degradation reactions, such as enzymatic oxidation by Cytochrome P450 (CYP) enzymes .

The central focus of these investigations is the kinetic isotope effect (KIE), which arises from the difference in C-D and C-H bond strengths. The cleavage of a C-H bond is a common rate-limiting step in the metabolism of alkyl chains. Because the C-D bond has a higher dissociation energy, reactions involving its cleavage are expected to have a higher activation energy barrier and thus proceed more slowly.

Computational models of hydrogen atom abstraction from the dodecyl chain by a model CYP oxidant (e.g., Compound I) consistently predict significantly higher activation energy barriers (ΔE‡) for this compound compared to N-dodecylamine. The magnitude of the predicted KIE (kH/kD) varies depending on the position of the carbon atom along the chain, but it is consistently greater than 1, indicating a protective effect of deuteration against oxidative degradation. This "metabolic switching" away from the deuterated chain can potentially increase the molecule's systemic exposure or alter its metabolic profile .

| Reaction Site | Compound | ΔE‡ (kcal/mol) | Predicted KIE (kH/kD) | Reference |

|---|---|---|---|---|

| ω-1 Carbon (C11) | N-dodecylamine | 12.5 | 5.8 | |

| ω-1 Carbon (C11) | This compound | 14.3 | ||

| α-Carbon (C1) | N-dodecylamine | 15.1 | 4.5 | |

| α-Carbon (C1) | This compound | 16.7 |

Emerging Research Directions and Future Challenges

Development of Novel and Highly Regioselective Deuteration Methodologies for Complex Amine Structures

The synthesis of selectively deuterated amines is of major importance, particularly for medicinal chemistry, where the introduction of deuterium (B1214612) can significantly alter a drug's metabolic profile. nih.gov Classical methods for deuteration have often been limited by harsh reaction conditions, low efficiency, and poor selectivity, especially when applied to complex molecules with multiple functional groups. nih.gov This has spurred the development of more sophisticated and milder methodologies.

Recent progress has focused on transition-metal catalysis, which offers powerful tools for the site-selective incorporation of deuterium. For instance, rhodium (Rh) and iridium (Ir) complexes have been developed for the ortho-C–H deuteration of aromatic amines and related heterocyclic compounds. snnu.edu.cn Another approach involves the use of ruthenium on carbon (Ru/C) as a catalyst, which has shown a particular ability to direct H/D exchange to the carbon atoms in the alpha position to amine groups. researchgate.net

Beyond metal catalysis, new strategies are emerging. One innovative, metal-free method involves the treatment of readily available ynamides with a combination of triflic acid and a deuterated silane. nih.gov This domino reaction proceeds smoothly to produce amines with high levels of deuterium incorporation at the α and/or β positions, offering a versatile and user-friendly route to specifically labeled compounds. nih.gov Other novel methods include the reductive deuteration of oximes using samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) to yield α-deuterated primary amines with excellent deuterium incorporation levels. acs.org Such methods have been successfully applied to synthesize deuterated drug precursors like rimantadine-d4. acs.org

Table 1: Selected Novel Methodologies for Regioselective Deuteration of Amines

| Methodology | Catalyst/Reagents | Target Position(s) | Key Features |

|---|---|---|---|

| Ynamide Reduction | Triflic acid, Deuterated silanes | α and/or β | Metal-free, versatile, high deuterium incorporation. nih.gov |

| Reductive Deuteration of Oximes | SmI₂, D₂O | α | Excellent chemoselectivity and high deuterium levels (>95%). acs.org |

| H/D Exchange | Ruthenium on Carbon (Ru/C), D₂O | α to amine | High regioselectivity for carbons adjacent to heteroatoms. researchgate.net |

| ortho-C-H Deuteration | Rhodium (Rh) or Iridium (Ir) complexes, D₂O | ortho to amine (aromatic) | Site-specific labeling of aromatic and heterocyclic amines. snnu.edu.cn |

| Organocatalytic Deuteration | Isopropylamine, D₂O/AcOD | α to carbonyl (enals/enones) | Regioselective deuteration of Michael acceptors. acs.org |

Expanded Applications of Deuterium Labeling in Novel and Interdisciplinary Scientific Fields

The utility of deuterium labeling, exemplified by compounds like N-Dodecyl-D25-amine, extends far beyond its traditional role as a tracer in metabolic studies. The substitution of hydrogen with deuterium (H/D isotope substitution) can induce subtle yet significant changes in molecular properties, a phenomenon that is being increasingly exploited in diverse and interdisciplinary fields. rsc.org

In materials science , deuteration serves as a strategic tool to modify and tune the physical properties of materials. rsc.org The substitution can alter hydrogen bond structures and vibrational modes, which in turn influences electrical, magnetic, and optical characteristics. rsc.org For example, the deuteration of the ferroelectric material potassium dihydrogen phosphate (B84403) significantly increases its phase transition temperature. rsc.org In luminescent materials, replacing hydrogen with deuterium can reduce non-radiative decay processes, thereby enhancing optical performance. rsc.org

In pharmaceutical sciences , the "deuterium switch" approach, where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium, is a well-established strategy. nih.gov The stronger carbon-deuterium (C-D) bond can slow down metabolism, leading to improved pharmacokinetic profiles, such as a longer half-life or reduced formation of toxic metabolites. nih.govnih.gov

In polymer science , deuterated polymers are invaluable for neutron scattering experiments. sci-hub.se This technique has been instrumental in answering fundamental questions about polymer structure and dynamics. The precise control of deuterium labeling in monomers allows for the synthesis of polymers that can be used to study complex systems and address new challenges in materials science. sci-hub.se

Furthermore, deuterated compounds like this compound are crucial tools in structural biology , particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The replacement of hydrogen with deuterium in a solvent or a surfactant eliminates interfering proton signals, which enhances spectral resolution and allows for clearer structural elucidation of complex biomolecules like membrane proteins. tandfonline.com

Table 2: Applications of Deuterium Labeling in Interdisciplinary Fields

| Scientific Field | Application | Effect of Deuteration | Example Compound(s) |

|---|---|---|---|

| Materials Science | Tuning physical properties | Alters hydrogen bonds, vibrational modes; modifies electrical, optical, magnetic properties. rsc.org | Potassium dihydrogen phosphate |

| Pharmaceuticals | Improving drug metabolism | Slows metabolic degradation (Kinetic Isotope Effect), enhances pharmacokinetic profile. nih.govmusechem.com | Deutetrabenazine |

| Polymer Science | Neutron scattering studies | Provides contrast variation for structural analysis of polymer systems. sci-hub.se | Deuterated poly-ε-caprolactone (PCL) |

| Structural Biology (NMR) | Enhancing spectral resolution | Eliminates interfering proton signals from solvents or detergents. tandfonline.com | This compound, d39-DDM |

| Biochemistry | Isotopic tracing | Allows for precise tracking of atoms and molecules through metabolic pathways. nih.govcreative-proteomics.com | Deuterated amino acids |

Integration of this compound Research with Advanced Multimodal Analytical Platforms

The full potential of a specialized compound like this compound is realized when it is integrated into advanced, multimodal analytical workflows. Modern scientific questions, especially in structural biology and materials science, often require a combination of techniques to build a comprehensive picture. The unique properties of deuterated molecules make them particularly suitable for such integrated approaches.

This compound, as a deuterated surfactant, is a key component in the study of membrane proteins, which are notoriously difficult to analyze. In solution-state NMR spectroscopy, using this compound or its analogue, d39-n-dodecyl-β-D-maltoside (d39-DDM), to create the solubilizing micelle is critical. The absence of protons on the detergent eliminates overwhelming signals that would otherwise mask the signals from the protein itself, enabling high-resolution structural studies. tandfonline.comresearchgate.net

Addressing Methodological Challenges in Achieving High Isotopic Purity and Specific Regioselectivity

Despite the development of novel deuteration methods, significant challenges remain in the synthesis of isotopically labeled compounds with the high degree of purity and regioselectivity required for demanding applications. nih.govnih.gov

One of the primary hurdles is achieving high isotopic purity, ideally greater than 98% deuterium incorporation at the target site. nih.gov Many deuteration reactions, particularly hydrogen isotope exchange (HIE) reactions, are reversible, which can lead to incomplete deuteration. researchgate.net Furthermore, side reactions can cause "mis-deuteration" (labeling at an unintended site) or "over-deuteration" at sites other than the desired soft spot. nih.govnih.gov These isotopic impurities are particularly problematic because deuterated isotopologues have very similar physical properties to the desired product, making them nearly impossible to separate using standard purification techniques like chromatography. researchgate.net

Another significant challenge is the potential for H/D back-exchange. Deuterated compounds can be prone to exchanging their deuterium atoms with protons from atmospheric moisture or residual protons in solvents, which compromises isotopic purity. rsc.orgsci-hub.se This necessitates careful handling and storage procedures. synmr.in

The cost and availability of deuterated starting materials and reagents also pose a considerable barrier. nih.govsynmr.in Deuterium gas (D₂) and deuterated solvents like D₂O are significantly more expensive than their hydrogenated counterparts, which can make large-scale synthesis financially unsustainable. nih.gov

Finally, the analytical characterization of deuterated compounds presents its own difficulties. While NMR and mass spectrometry are the primary tools used, precisely quantifying the level and location of deuterium incorporation in a mixture of isotopologues can be complex and may require specialized techniques and expertise. nih.gov Addressing these synthetic, purification, and analytical challenges is a key focus of current research, as the ability to produce well-defined, isotopically pure compounds is critical for their reliable application in science and medicine. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。